molecular formula C12H15N B180626 3-butyl-1H-indole CAS No. 17380-17-5

3-butyl-1H-indole

Cat. No.: B180626
CAS No.: 17380-17-5
M. Wt: 173.25 g/mol
InChI Key: YSDBYSJVQSHFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1H-indole is a high-value alkyl-substituted indole derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and chemical biology research. The indole nucleus is a fundamental structure in organic chemistry, consisting of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring . As a 3-alkyl-substituted indole, this compound is of particular interest because the C3 position is the most reactive site for electrophilic substitution on the indole ring system, making it a versatile building block for further functionalization . Researchers utilize this compound as a precursor in the synthesis of more complex molecules, including potential pharmacologically active compounds. Indole derivatives are known to exhibit a wide spectrum of biological activities, and the structure is a privileged scaffold in drug discovery . The butyl side chain at the 3-position can be strategically modified or incorporated into larger molecular architectures to explore structure-activity relationships. This compound is offered for research use only and is strictly intended for laboratory applications by qualified scientists. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17380-17-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-butyl-1H-indole

InChI

InChI=1S/C12H15N/c1-2-3-6-10-9-13-12-8-5-4-7-11(10)12/h4-5,7-9,13H,2-3,6H2,1H3

InChI Key

YSDBYSJVQSHFOE-UHFFFAOYSA-N

SMILES

CCCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCC1=CNC2=CC=CC=C21

Synonyms

3-butyl-indole

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Butyl 1h Indole and Analogues

Direct C3-Alkylation Strategies for 1H-Indoles Utilizing Butyl Moieties

Direct C3-alkylation represents an atom-economical approach to installing a butyl group onto a pre-existing indole (B1671886) ring. This avoids the often lengthy process of constructing the indole core from scratch. These strategies primarily involve activating the C3 C-H bond for reaction with a butyl electrophile or equivalent.

A prominent strategy for forming substituted indoles involves the electrophilic cyclization of ortho-alkynyl aniline (B41778) derivatives. In this two-step process, a terminal alkyne is first coupled to an N,N-dialkyl-ortho-iodoaniline, typically via a Sonogashira cross-coupling reaction. The resulting N,N-dialkyl-o-(1-alkynyl)aniline is then treated with an electrophile, such as molecular iodine (I₂).

The proposed mechanism involves the electrophile adding across the carbon-carbon triple bond. nih.gov This addition activates the alkyne for an intramolecular anti-nucleophilic attack by the aniline nitrogen, forming an indolium salt intermediate. nih.govchim.it Subsequent loss of an alkyl group from the nitrogen, promoted by the iodide nucleophile, yields the final N-dealkylated 3-iodoindole product. nih.gov To synthesize a 3-butyl-1H-indole via this route, a hex-1-yne precursor would be used. The resulting 3-iodo-2-butyl-1H-indole could then be dehalogenated.

This methodology is effective for a variety of substituents on the alkyne, including aryl, vinyl, and alkyl groups like tert-butyl. nih.gov

Table 1: Electrophilic Cyclization Conditions for Indole Synthesis

ElectrophileCatalyst/ReagentSubstrateProduct TypeYieldReference
I₂NoneN,N-Dimethyl-o-(1-alkynyl)anilines3-IodoindolesExcellent nih.gov
IClNoneortho-Functionalized (buta-1,3-diynyl) arenes2-Ethynyl-3-iodoindolesVaries researchgate.net
NIS / PPh₃TriphenylphosphineN-Sulfonyl-o-alkynylanilines3-IodoindolesGood chim.it

Transition metal catalysis offers powerful tools for the direct C-H functionalization of indoles, providing a direct route to C3-alkylated products. rsc.org These methods often proceed under milder conditions than classical Friedel-Crafts alkylations and can exhibit high regioselectivity.

Ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones has been developed as an efficient method that avoids the need for a chelating directing group. rsc.org Another approach utilizes a palladium/norbornene co-catalyzed system for the regioselective alkylation of the C-H bond adjacent to the NH group in indoles using primary alkyl halides, such as butyl bromide. d-nb.info This reaction proceeds smoothly under mild conditions to furnish 2-alkyl-1H-indoles, but can also be applied to achieve C3 alkylation in certain contexts. However, Friedel-Crafts alkylation typically favors the more electron-rich C3 position. d-nb.info

Borane-catalyzed reactions provide a metal-free alternative. The use of B(C₆F₅)₃ as a catalyst enables the direct C3 alkylation of a wide range of indoles using amine-based alkylating agents, exploiting the borane's ability to mediate the heterolytic cleavage of α-nitrogen C(sp³)–H bonds. acs.org This method is chemoselective, avoiding common side reactions like N-alkylation or the formation of bis(indolyl)methanes. acs.org

Table 2: Catalytic Systems for Direct C3-Alkylation of Indoles

Catalyst SystemAlkylating AgentKey FeaturesReference
Ru-complexα,β-Unsaturated KetonesNo chelation assistance needed, broad substrate scope. rsc.org
Pd/NorbornenePrimary Alkyl BromidesRegioselective C-H activation adjacent to NH group. d-nb.info
B(C₆F₅)₃Amine-based reagentsMetal-free, high chemoselectivity, avoids N-alkylation. acs.org
Cs₂CO₃/Oxone®AlcoholsTransition metal-free, hydrogen autotransfer mechanism.

Electrophilic Addition and Subsequent Cyclization Approaches

Annulation and Ring-Forming Cyclization Routes Incorporating Butyl-Substituted Precursors

Building the indole ring from acyclic precursors that already contain the butyl moiety is a classic and robust strategy. These methods, such as the Fischer and Madelung syntheses, offer great flexibility in the substitution pattern of the final product.

The Fischer indole synthesis is arguably the most well-known and widely used method for indole preparation. wikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgambeed.com To produce this compound, phenylhydrazine would be reacted with hexanal (B45976) to form the corresponding phenylhydrazone. Subsequent treatment with a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) induces a smolecule.comsmolecule.com-sigmatropic rearrangement, followed by elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

A modified, efficient telescopic synthesis has been demonstrated for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for the antidepressant Vilazodone. tandfonline.com This process starts with 4-cyanophenyl hydrazine (B178648) hydrochloride and 6-chlorohexanal, employing a biphasic indolization with 85% H₃PO₄ in toluene (B28343) to facilitate the cyclization of the acid-sensitive intermediate. tandfonline.com This highlights the adaptability of the Fischer synthesis for preparing functionally complex 3-butyl-indole analogues. tandfonline.comresearchgate.net

Table 3: Conditions for Fischer Indole Synthesis

Acid CatalystSolventTemperatureKey ApplicationReference
H₃PO₄ (85%)Toluene (biphasic)RefluxSynthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile tandfonline.com
H₂SO₄ (4%)DMAc/Toluene25-35 °C then RefluxSynthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile tandfonline.com
p-TSAMethanolMicrowavesGeneral indole synthesis researchgate.net
ZnCl₂Not specifiedHeatClassic method for general indole synthesis wikipedia.orgbhu.ac.in

Base-catalyzed cyclizations provide an alternative to acid-driven ring closures. The Madelung synthesis, for example, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base like sodium amide or potassium t-butoxide. bhu.ac.in To apply this to a 3-butyl indole derivative, a precursor such as N-pentanoyl-o-toluidine would be required, which would yield 2-methyl-3-butyl-1H-indole. Modern variations of the Madelung reaction utilize organolithium bases under milder conditions, expanding its scope to more sensitive substrates. bhu.ac.in

More contemporary methods include multi-component reactions where a base-catalyzed cyclization is a key step. For instance, a sequence involving a copper-free alkynylation followed by a base-catalyzed (KOt-Bu) cyclizative indole formation has been developed to produce highly substituted indoles. beilstein-journals.org Base-catalyzed methods are integral to various synthetic strategies, often promoting key bond-forming steps like Knoevenagel condensation or Michael additions that lead to precursors for cyclization. rsc.org

Modified Fischer Indole Synthesis for this compound Derivatives

Synthesis of Specific this compound Derivatives and Analogues (e.g., 3-tert-Butyl-1H-Indole)

The synthesis of specific analogues of this compound often requires tailored approaches depending on the desired substitution pattern.

3-Butyl-2-methyl-1H-indole: This compound can be synthesized through established indole functionalization techniques, such as condensation reactions between appropriately substituted indole precursors followed by alkylation strategies to introduce the butyl and methyl groups. vulcanchem.com The Fischer indole synthesis using phenylhydrazine and 2-heptanone (B89624) is another viable route.

3-tert-Butyl-1H-indole: The direct C3-alkylation of indole with a tert-butyl group is challenging due to steric hindrance. Therefore, its synthesis often involves multi-step routes. One approach involves the synthesis of tert-butyl 3-formyl-1H-indole-1-carboxylate, where the indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group before formylation at the C3 position. ontosight.ai This intermediate can then be further manipulated. Another route involves the reaction of tert-butyl (3-bromo-1H-indol-4-yl)carbamate with n-butyl lithium, which can lead to rearrangement and the formation of a tert-butyl ester at the C3 position after workup. acs.org

3-Butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole: This complex analogue is synthesized via an intramolecular cyclization of an o-(1,1-difluorohex-1-en-2-yl)aniline (B14286522) precursor. orgsyn.org The aniline nitrogen is first protected with a p-toluenesulfonyl (tosyl) group, and then cyclization is induced by heating, leading to the formation of the fluorinated indole ring system. orgsyn.org

Table 4: Synthesis of Specific this compound Analogues

CompoundPrecursor(s)Key Synthetic StepReference
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile4-Cyanophenyl hydrazine, 6-chlorohexanalFischer Indole Synthesis tandfonline.com
3-Butyl-2-methyl-1H-indolePhenylhydrazine, 2-heptanoneFischer Indole Synthesis vulcanchem.com
tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylatetert-Butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate, n-BuLiLithiation and rearrangement acs.org
3-Butyl-2-fluoro-1-tosyl-1H-indoleN-Tosyl-o-(1,1-difluorohex-1-en-2-yl)anilineIntramolecular cyclization orgsyn.org

Stereoselective and Regioselective Synthesis of Advanced this compound Architectures

The construction of complex molecules bearing the this compound moiety with precise control over stereochemistry and regiochemistry is a significant challenge in organic synthesis. Modern catalytic methods have enabled the development of highly selective transformations to access advanced architectures such as pyrroloindolines and functionalized indolines, which are prevalent in various biologically active natural products.

A notable advancement in this area is the enantioselective synthesis of pyrroloindolines from 3-substituted indoles. For instance, the reaction of 3-butyl-1-methyl-1H-indole with methyl 2-trifluoroacetamidoacrylate can be catalyzed by a tin-based Lewis acid in conjunction with a chiral ligand to yield highly functionalized pyrroloindoline structures. nih.gov This formal [3+2] cycloaddition provides direct access to the rigid tricyclic core of many alkaloids. The use of a chiral BINOL-derived catalyst, specifically (R)-3,3'-dichloro-BINOL•SnCl₄, has been shown to afford the corresponding pyrroloindoline with excellent diastereoselectivity and enantioselectivity. nih.gov This method allows for the creation of a quaternary stereocenter at the C3-position of the original indole ring with high fidelity.

The reaction proceeds with high diastereomeric ratio (dr) and enantiomeric excess (ee), highlighting the power of this catalytic system in asymmetric synthesis. nih.gov The resulting pyrroloindoline can be further manipulated, for example, through reduction of the iminium ion intermediate with a suitable hydride source to generate enantioenriched indoline-containing amino acid derivatives. nih.gov

Table 1: Enantioselective Synthesis of a 3-Butyl-Pyrroloindoline Derivative nih.gov
Indole SubstrateReagentCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
3-Butyl-1-methyl-1H-indoleMethyl 2-trifluoroacetamidoacrylate(R)-3,3'-Dichloro-BINOL·SnCl₄82%>20:192%

Furthermore, regioselective C-H functionalization of the indole core, particularly at positions other than the highly reactive C3, presents another avenue for creating advanced architectures. While direct C-H functionalization of this compound at the C2 or benzene (B151609) ring positions is challenging, the use of directing groups on the indole nitrogen can steer the reaction to the desired position. beilstein-journals.org For instance, a pyridylsulfonyl group can direct palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org Although specific examples with a 3-butyl substituent are not prevalent, these general strategies are applicable for the synthesis of more complex analogues. The regioselective introduction of functional groups onto the benzene ring of the indole, such as at the C4, C5, C6, or C7 positions, can be achieved through directed metallation or palladium-catalyzed C-H activation, often requiring a directing group at the N1 position. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become a major driver in the development of new synthetic methodologies. For the synthesis of this compound and its derivatives, this has translated into the exploration of reusable catalysts, alternative energy sources, and environmentally benign reaction media.

One of the key strategies in green synthesis is the use of reusable catalysts to minimize waste and cost. For the alkylation of indoles, solid-supported catalysts and magnetic nanoparticles have emerged as promising alternatives to traditional homogeneous catalysts. ias.ac.inopenmedicinalchemistryjournal.com For example, a distannoxane catalyst, [(n-Bu₃Sn)₂MoO₄]n, has been shown to be an efficient and recyclable catalyst for the one-pot, three-component synthesis of 3-arylmethyl indoles. ias.ac.in This approach, which can be extended to the synthesis of 3-alkylindoles, offers mild reaction conditions and easy catalyst recovery. ias.ac.in

Biocatalysis represents another cornerstone of green chemistry, offering highly selective transformations under mild conditions. Enzymes such as prenyltransferases have demonstrated the ability to catalyze the alkylation of indoles at various positions. rsc.orgnih.gov The enzyme FgaPT2 from Aspergillus fumigatus has been shown to be tolerant to a variety of alkyl pyrophosphate donors, catalyzing their transfer to the indole ring of tryptophan. rsc.orgnih.gov This highlights the potential for developing enzymatic methods for the synthesis of this compound, which would offer unparalleled selectivity and environmental compatibility.

The use of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and improve yields, often under solvent-free conditions. scielo.brsciforum.net The microwave-assisted Madelung reaction, a classical method for indole synthesis, has been adapted to solvent-free conditions using potassium tert-butoxide, offering a greener alternative to the harsh conditions of the traditional method. sciforum.net Similarly, microwave-assisted Friedel-Crafts acylation of indoles in ionic liquids has been reported as a fast and green method for the synthesis of 3-acylindoles, which are precursors to 3-alkylindoles. mdpi.com

The replacement of volatile and toxic organic solvents with greener alternatives is another key aspect of sustainable synthesis. Water and ionic liquids have been successfully employed as reaction media for the synthesis of indole derivatives. openmedicinalchemistryjournal.comgoogle.com For example, the Friedel-Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been efficiently carried out in 1-butyl-3-methylimidazolium-based ionic liquids. nih.gov

Table 2: Overview of Green Chemistry Approaches for Indole Synthesis
Green ApproachMethodologyKey AdvantagesPotential Application for this compound
Reusable CatalystsUse of solid-supported or magnetic nanoparticle catalysts (e.g., [(n-Bu₃Sn)₂MoO₄]n)Easy separation and recycling of the catalyst, reduced waste. ias.ac.inFriedel-Crafts alkylation with butyl halides or butanol.
BiocatalysisEnzymatic alkylation using engineered transferases (e.g., FgaPT2). rsc.orgnih.govHigh stereo- and regioselectivity, mild reaction conditions, biodegradable catalyst. rsc.orgnih.govDirect enzymatic butylation of the indole nucleus.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. scielo.brsciforum.netReduced reaction times, often solvent-free, improved yields. scielo.brsciforum.netMicrowave-assisted Fischer indole synthesis or Friedel-Crafts alkylation.
Green SolventsUse of water or ionic liquids (e.g., [bmim]BF₄) as reaction media. mdpi.comnih.govReduced toxicity and environmental impact, potential for catalyst recycling. mdpi.comnih.govFriedel-Crafts alkylation or other condensation reactions in green media.

Mechanistic Investigations of 3 Butyl 1h Indole Reactivity and Transformation Pathways

Electrophilic Reactivity at the Indole (B1671886) Nucleus of 3-Butyl-1H-Indole

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The primary site of this reactivity is typically the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org However, in this compound, this position is occupied, redirecting electrophilic attack to other sites on the indole nucleus.

With the C3 position blocked by the butyl group, electrophilic substitution is directed to alternative positions. Generally, when the C3 position of an indole is substituted, electrophilic attack occurs at the C2 position. bhu.ac.in Should both the C2 and C3 positions be occupied, the electrophile will then target the C6 position on the benzenoid ring. bhu.ac.in

The presence of the C3-butyl group, an electron-donating alkyl substituent, further activates the indole ring towards electrophilic substitution. This substituent, however, can also exert steric effects, which may influence the regioselectivity of the reaction. For instance, in the context of Friedel-Crafts alkylation reactions, the presence of a substituent at the C3 position directs the incoming electrophile to the C2 position. nih.gov

In strongly acidic conditions sufficient to cause extensive protonation of the C3 position, electrophilic substitution can be directed to the C5 position of the benzenoid ring. wikipedia.org The formation of a nitro-substituted analog, 3-butyl-2-methyl-5-nitro-1H-indole, demonstrates that functionalization on the benzenoid ring is feasible. vulcanchem.com

Indoles are generally considered weak bases. bhu.ac.in Protonation of an unsubstituted indole typically occurs at the C3 position to form a thermodynamically stable 3H-indolium cation, which preserves the aromaticity of the benzene ring. bhu.ac.inbhu.ac.in In the case of this compound, protonation can still lead to the formation of a 3-substituted indolium cation. This process is crucial as it can generate a highly reactive intermediate. For example, the dehydration of 3-(α-hydroxyalkyl)indoles, promoted by a Brønsted acid, forms a vinylogous iminium intermediate in situ. researchgate.net This highlights the ability of the 3-substituted indole to form a reactive cationic species under acidic conditions. While the lone pair of electrons on the nitrogen atom is involved in the aromatic system, strong acids can protonate the indole. wikipedia.org The resulting indolium ion is a key intermediate in various reactions.

Influence of the C3-Butyl Substituent on Electrophilic Substitution Patterns (e.g., C2, N1, Benzenoid Ring)

Nucleophilic Reactivity and N1-Functionalization of this compound

The N-H proton of the indole ring can be abstracted by a strong base, rendering the nitrogen atom nucleophilic and opening pathways for functionalization at this position.

N-alkylation of indoles is a common transformation. The deprotonated indole anion can react with various electrophiles. The regioselectivity of this reaction (N1 vs. C3) can be influenced by the counterion of the base used. More ionic salts tend to favor N1-alkylation, while more covalent metal complexes often lead to C3-alkylation. wikipedia.org For this compound, where C3 is already substituted, N-alkylation becomes a primary pathway for further functionalization. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for promoting N-1 selective alkylation of substituted indazoles, which are bioisosteres of indoles. beilstein-journals.org This suggests similar conditions could be applied to this compound.

N-arylation of indoles can be achieved through various catalytic methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. nih.gov For instance, N-arylation of 1H-indole-3-carbaldehyde has been accomplished using a CuI/DMED system. researchgate.neteurekaselect.combenthamdirect.com These methods are applicable to 3-substituted indoles, allowing for the synthesis of N-aryl-3-butyl-1H-indoles.

Table 1: N-Functionalization Reactions of Indole Derivatives

Reaction Type Catalyst/Reagents Position of Functionalization Reference
N-Alkylation NaH/THF, Alkyl Halide N1 beilstein-journals.org
N-Arylation CuI/DMED, Aryl Halide N1 researchgate.neteurekaselect.combenthamdirect.com

Rearrangement and Migration Reactions Involving the C3-Butyl Substituent (e.g., 1,2-Migration to C2)

Rearrangement reactions can alter the substitution pattern of the indole ring. While specific examples for a 1,2-migration of a butyl group from C3 to C2 in this compound are not prevalent in the provided context, related rearrangements are known in indole chemistry. For example, electrophilic substitution on a 3-substituted indole can initially occur at the C2 position, forming a 3,3-disubstituted 3H-indole intermediate, which can then rearrange to a 2,3-disubstituted indole. bhu.ac.in Additionally, 1-(Benzenesulfonyl)-3-lithioindole is known to rearrange to the more thermodynamically stable 2-lithio isomer at higher temperatures. orgsyn.org These examples suggest the potential for the C3-butyl group to undergo migration under certain reaction conditions, although this would likely require significant activation.

Derivatization and Advanced Functionalization Strategies for 3 Butyl 1h Indole

Functionalization at the Nitrogen (N1) Position of 3-Butyl-1H-Indole

The nitrogen atom of the indole (B1671886) ring is a common site for functionalization, profoundly influencing the electronic properties and steric profile of the molecule. N-alkylation and N-arylation are fundamental transformations used to introduce a wide array of substituents at this position.

The N-alkylation of indoles, including 3-substituted variants, is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as competing C3-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.net For instance, the use of K2CO3 in a sustainable reaction medium like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) with acetonitrile (B52724) as a cosolvent has been shown to be effective for the N-alkylation of indoles with alkyl halides. researchgate.net

N-arylation introduces an aryl group to the indole nitrogen, a transformation often accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful method for this purpose. It employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of indoles with aryl halides (chlorides, bromides, iodides) and triflates. organic-chemistry.org Another prevalent method is the copper-catalyzed Ullmann condensation, which often utilizes ligands like N,N'-dimethylethylenediamine (DMEDA) to couple indoles with aryl iodides or bromides at elevated temperatures. nih.govresearchgate.net The presence of the C3-butyl group can sterically influence the reaction, but these methods are generally robust enough to provide the desired N-aryl products in good yields. nih.gov

Reaction TypeCatalyst/ReagentsConditionsProduct TypeRepresentative Yield
N-AlkylationAlkyl Halide, K₂CO₃, [bmim][BF₄]/CH₃CNMild conditions, easy workup1-Alkyl-3-butyl-1H-indoleGood researchgate.net
N-Arylation (Buchwald-Hartwig)Aryl Halide, Pd₂(dba)₃, P(t-Bu)₃, NaOt-BuToluene (B28343), 80-110 °C1-Aryl-3-butyl-1H-indoleUp to 90% organic-chemistry.org
N-Arylation (Ullmann-type)Aryl Iodide, CuI, DMEDA, K₃PO₄Toluene, 110 °C, 24 h1-Aryl-3-butyl-1H-indole74-91% nih.gov

Selective Functionalization of the Indole Benzenoid Ring (C4, C5, C6, C7) of this compound

Functionalization of the benzenoid ring of the indole core is significantly more challenging than modifications of the pyrrole (B145914) moiety due to its lower intrinsic reactivity. However, derivatization at the C4–C7 positions is crucial for fine-tuning the properties of the molecule.

Selective halogenation of the benzene (B151609) portion of the indole ring provides a versatile handle for further elaboration through cross-coupling reactions. The direct halogenation of an unprotected indole often leads to substitution at the electron-rich C3 position. Therefore, with the C3 position occupied by a butyl group, selectivity for the benzenoid ring can be improved, although regiocontrol remains a challenge. The use of specific halogenating agents and reaction conditions can direct substitution to the desired position. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used, and the regioselectivity can be influenced by the solvent and the presence of an N-protecting group.

Once a halogen is installed at the C4, C5, C6, or C7 position of this compound, the derivative becomes a valuable substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-indole with a boronic acid or ester to form a new carbon-carbon bond. It is a highly versatile method for introducing aryl or vinyl substituents. The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand and a base. nih.govmdpi.com

Sonogashira Coupling: This reaction couples the halo-indole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). nih.gov This method is the premier route for installing alkynyl groups onto the indole scaffold.

These cross-coupling reactions are tolerant of a wide range of functional groups, enabling the synthesis of complex, highly functionalized this compound derivatives.

Coupling ReactionSubstratesCatalyst SystemGeneral ConditionsProduct
Suzuki-MiyauraC(4-7)-Bromo-3-butyl-1H-indole + Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O, 80-100 °CC(4-7)-Aryl-3-butyl-1H-indole
SonogashiraC(4-7)-Iodo-3-butyl-1H-indole + Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF or DMF, rt-60 °CC(4-7)-Alkynyl-3-butyl-1H-indole

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization step of halogenation. These methods typically rely on transition-metal catalysts (e.g., palladium, rhodium, ruthenium) that can activate specific C-H bonds. chim.it The key to achieving regioselectivity on the benzenoid ring of indoles is often the use of a directing group attached to the indole nitrogen. mdpi.comnih.gov This group coordinates to the metal catalyst and directs it to a specific ortho C-H bond (C2 or C7).

For this compound, a removable directing group, such as a pivaloyl or pyrimidinyl group, can be installed on the nitrogen. This directs the catalyst to functionalize the C7 position. For example, Rh-catalyzed C7-alkenylation has been achieved using a removable N-pivaloyl directing group. chim.it Similarly, palladium catalysis can achieve C4 functionalization with appropriately designed directing groups. chim.itfrontiersin.org These strategies provide a highly efficient and regioselective route to derivatives that are otherwise difficult to access.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Functionalization of the Butyl Side Chain (e.g., 3-tert-Butyl-1H-indole-5-carboxylic acid)

Modifying the alkyl side chain at the C3 position offers another avenue for structural diversification. The aliphatic C-H bonds of the butyl group are generally unreactive, but modern catalytic methods have enabled their selective functionalization.

A notable development is the electrochemical site-selective C(sp³)–H amination of alkyl-substituted indoles. rsc.org This method allows for the direct introduction of an amine functionality onto the alkyl chain with high regioselectivity. Studies have shown that for extended alkyl chains at the C3 position, such as in this compound, amination can be directed to specific carbons of the chain. This electrochemical approach is compatible with various functional groups, providing a direct route to aminoalkyl-indole derivatives. rsc.org For example, indoles with a C3-(CH₂)₂NHBoc side chain can be successfully aminated, demonstrating the method's functional group tolerance. rsc.org

Another potential, albeit less selective, method is free-radical halogenation of the side chain using reagents like N-bromosuccinimide (NBS) with a radical initiator. This reaction proceeds via a radical chain mechanism and would likely yield a mixture of products halogenated at different positions on the butyl chain, with a preference for the more stable secondary radical positions. libretexts.org

Reaction TypeKey Reagents/MethodTarget PositionProduct TypeKey Finding
C(sp³)–H AminationElectrochemical catalysis, Carbonyl sulfamateAlkyl chain (e.g., Cα, Cβ)3-(Aminobutyl)-1H-indoleHigh regioselectivity and functional group tolerance rsc.org
Radical HalogenationNBS, AIBN (initiator)Alkyl chain (mixture)3-(Bromobutyl)-1H-indoleLess selective, favors secondary positions libretexts.org

Construction of Complex Molecular Scaffolds Incorporating the this compound Unit

The this compound core serves as a valuable building block for the synthesis of more complex, polycyclic molecular scaffolds. These advanced constructions often involve cascade or multicomponent reactions that rapidly build molecular complexity.

One powerful strategy is the (3+2) cycloaddition of azomethine ylides with indole derivatives. This approach can be used to construct complex pyrrolidine-fused tetracyclic systems in a single, highly diastereoselective step. nih.gov By using a derivative of this compound as the dipolarophile, the butyl group can be incorporated into these novel, pseudo-natural product scaffolds.

Another approach involves the in-situ generation of reactive intermediates that undergo subsequent cyclization. For example, palladium-catalyzed coupling of N-tosylhydrazones with aryl halides can generate ortho-quinodimethane (o-QDM) intermediates. These intermediates can be trapped by dienophiles, such as 3-nitroindoles, to form complex indolocarbazole derivatives. nih.gov By analogy, a suitably functionalized this compound could participate in such cascade reactions to build unique polycyclic frameworks. Furthermore, cascade transformations of C2-quaternary indoxyls, which can be prepared from 3-substituted indoles, have been used to assemble complex indolo[1,2-a]quinolin-5-one ring systems. acs.org These methods demonstrate the utility of the this compound unit as a foundational element for accessing novel and intricate chemical spaces.

Molecular Interactions and Mechanistic Aspects of Biological Activities of 3 Butyl 1h Indole Derivatives

In Vitro Investigations of Biological Interactions of 3-Butyl-1H-Indole Analogues

In vitro studies provide a controlled environment to dissect the molecular interactions of this compound derivatives with their biological targets. These investigations are fundamental to understanding their pharmacological profiles.

The binding of a ligand to its molecular target is the initial event that triggers a biological response. For this compound derivatives, these targets can include receptors and enzymes.

Receptor Binding: Derivatives of this compound have been investigated for their ability to bind to various receptors. For instance, certain indole (B1671886) derivatives act as antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Computational and in vitro binding studies have helped to understand the specific interactions between these ligands and the receptor's binding site. nih.gov Furthermore, indole-based compounds have been developed as high-affinity ligands for sigma receptors, with some showing significant selectivity for the sigma-2 subtype. nih.gov Radioligand binding assays are commonly employed to determine the affinity (often expressed as Kᵢ or IC₅₀ values) of these compounds for their respective receptors. nih.gov The unique structure of the indole core, combined with the tert-butyl group, allows for versatile chemical modifications that can enhance interactions with biological targets. The tert-butyl group, in particular, increases lipophilicity, which can improve membrane permeability.

Protein and Enzyme Interactions: The indole scaffold can establish non-covalent interactions, such as π–π stacking and cation–π interactions, due to its aromatic nature. nih.gov The N-H group of the indole ring can also act as a hydrogen bond donor, which can be crucial for binding affinity. nih.gov Studies have shown that specific substitutions on the indole ring significantly affect binding affinity and biological activity. For example, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding at the AMP regulatory site. nih.gov

Table 1: Examples of this compound Analogues and their Molecular Targets

Compound/Derivative ClassMolecular TargetKey Findings
3-Substituted-1H-indole derivativesNR2B/NMDA ReceptorIdentified as antagonists, with some showing significant anticonvulsant properties. nih.gov
Indole-based analoguesSigma-2 ReceptorsSeveral compounds demonstrated nanomolar affinity and high selectivity for sigma-2 over sigma-1 receptors. nih.gov
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamideCannabinoid Receptor 1 (CB1)Identified as a potent allosteric modulator with high binding cooperativity. acs.org
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acidFructose-1,6-bisphosphataseActs as an allosteric inhibitor by binding to the AMP regulatory site. nih.gov

Beyond receptor binding, this compound derivatives have been shown to modulate the activity of various enzymes.

Enzyme Inhibition: A significant area of research has focused on the inhibitory effects of these compounds on enzymes implicated in disease. For instance, indole-3-butyric acid derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer. semanticscholar.orgtandfonline.com Structural modifications of these derivatives have led to compounds with high inhibitory potency against specific HDAC isoforms. semanticscholar.orgtandfonline.com Another study synthesized novel 3-substitue 2-methyl indole analogs and evaluated their inhibitory activities against Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) enzymes, finding moderate to good inhibition. yyu.edu.tr Similarly, N-alkyl isatins, which contain an indole core, have shown to be selective inhibitors of butyrylcholinesterase (BChE), with the potency correlating with the length of the N-alkyl chain. tandfonline.com

Mechanism of Inhibition: Molecular docking studies often accompany enzymatic assays to provide insights into the binding modes of these inhibitors. yyu.edu.tr For example, the interaction of N-alkyl isatins with the catalytic triad (B1167595) of BChE has been suggested to be crucial for their inhibitory activity. tandfonline.com These studies help to rationalize the structure-activity relationships observed and guide the design of more potent and selective inhibitors.

Table 2: Enzymatic Inhibition by this compound Analogues

Compound/Derivative ClassTarget Enzyme(s)Observed Effect
Indole-3-butyric acid derivativesHistone Deacetylases (HDACs)Potent inhibition, with some derivatives showing high potency against specific HDAC isoforms. semanticscholar.orgtandfonline.com
3-Substituted 2-methyl indole analoguesAcetylcholinesterase (AChE), Glutathione S-transferase (GST)Moderate to good inhibitory activities. yyu.edu.tr
N-Alkyl isatinsButyrylcholinesterase (BChE)Selective inhibition, with potency increasing with the length of the N-alkyl chain. tandfonline.com

Ligand-Target Binding Studies at a Molecular Level

Structure-Activity Relationship (SAR) Studies Correlating Butyl Substitution with Molecular Recognition

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, particularly the butyl substitution on the indole core, influences its biological activity.

The isomerism and conformational flexibility of the butyl group can have a profound impact on how a molecule fits into a binding site.

Isomerism: The position and branching of the butyl group can significantly alter the biological activity of indole derivatives. For example, in a series of indolylglyoxylamides, the introduction of a sec-butyl group at the 1-position was found to be more beneficial for antiproliferative activity compared to an isopropyl group, suggesting that the shape of the alkyl group is a key determinant of potency. nih.gov

The biological activity of this compound derivatives is not solely determined by the butyl group but is often the result of synergistic or antagonistic effects of other substituents on the indole ring.

Enhancement of Activity: The addition of other functional groups to the indole core can dramatically enhance the potency and selectivity of the parent compound. For example, in a series of indole-2-carboxamides, the presence of a chloro group at the 5-position, in combination with a propyl or hexyl group at the 3-position, resulted in potent allosteric modulators of the CB1 receptor. acs.org Similarly, for a class of CysLT1 antagonists, it was found that an α,β-unsaturated amide moiety at the 3-position of the indole ring was an important factor for activity. nih.gov

Modulation of Selectivity: Substituents can also influence the selectivity of a compound for different molecular targets. For instance, N-alkyl isatins showed selectivity for BChE over AChE, and this selectivity was influenced by the length of the N-alkyl chain. tandfonline.com The presence of a 3-oxo group on the isatin (B1672199) ring was suggested to be important for BChE inhibition. tandfonline.com

SAR in Different Scaffolds: In the development of HIV-1 fusion inhibitors, substitutions on the indole ring system were systematically explored. acs.orgnih.gov Moving a benzoic acid substituent or replacing parts of the indole structure with other aromatic systems like benzimidazole (B57391) led to a deeper understanding of the structural requirements for potent activity. acs.orgnih.gov

Computational Chemistry and Theoretical Characterization of 3 Butyl 1h Indole

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 3-butyl-1H-indole. These calculations provide a foundation for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For indole (B1671886) derivatives, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is spread across the entire bicyclic system. The presence of the electron-donating butyl group at the C3 position tends to increase the energy of the HOMO, enhancing the molecule's nucleophilic character compared to unsubstituted indole. core.ac.uk This makes the C2 position, as well as the indole nitrogen, susceptible to electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for Indole Derivatives Note: These are typical values obtained from DFT calculations for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

ParameterTypical Energy Value (eV)Significance
EHOMO-5.5 to -6.0Indicates electron-donating capability (nucleophilicity). Higher values suggest greater reactivity towards electrophiles.
ELUMO-0.5 to -1.0Indicates electron-accepting capability (electrophilicity). Lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. iucr.orgresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

On the MEP surface of an indole derivative, distinct regions of positive and negative potential are observed. iucr.org

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is typically localized around the π-system of the pyrrole ring, indicating its role as a hydrogen-bond acceptor. iucr.org

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is concentrated around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its function as a hydrogen-bond donor. iucr.org

The butyl group, being a non-polar alkyl chain, generally shows a neutral potential (green). Analysis of the charge distribution reveals the specific partial charges on each atom, quantifying the electronic effects within the molecule.

Table 2: Conceptual Partial Charge Distribution in this compound Note: The values below are conceptual and illustrate general trends for N-H indole derivatives.

Atom/GroupConceptual Partial ChargeChemical Significance
Indole Nitrogen (N1)NegativeContributes to the nucleophilicity of the ring and acts as a hydrogen bond acceptor site.
N1-HydrogenPositiveActs as a hydrogen bond donor.
Pyrrole Ring Carbons (C2, C3)NegativeHigh electron density, sites for electrophilic substitution.
Benzene (B151609) RingLargely Neutral/Slightly NegativeContributes to the aromatic system and can participate in π-π stacking.
Butyl GroupNeutral/Slightly Positive (on H atoms)Contributes to hydrophobicity and steric bulk.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions Involving this compound

Computational simulations are crucial for predicting how this compound and its analogs interact with biological macromolecules like proteins and enzymes. These methods are fundamental in drug discovery and molecular biology. smolecule.commdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. innovareacademics.in For indole derivatives, docking studies reveal that the indole scaffold is a versatile pharmacophore capable of various interactions. researchgate.net

In a typical protein binding pocket, the this compound moiety can engage in several key interactions:

Hydrogen Bonding: The N-H group of the indole ring frequently acts as a hydrogen bond donor to a backbone carbonyl oxygen or an amino acid side chain (e.g., Asp, Glu, Gln). researchgate.net

Hydrophobic Interactions: The butyl chain and the benzene portion of the indole ring often form van der Waals and hydrophobic interactions with non-polar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. mdpi.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

For example, studies on similar indole-based inhibitors targeting glycogen (B147801) phosphorylase (GP) have shown that the indole unit can position itself deep within a binding pocket, with different fragments of the molecule occupying distinct sub-pockets. mdpi.com The specific interactions identified through docking provide a rationale for the ligand's binding affinity and selectivity. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time, both in solution and when bound to a receptor. nih.govnih.gov These simulations account for the flexibility of the molecule and its environment.

In Solvated States: MD simulations of the closely related 3-propyl-1H-indole in different solvents (e.g., water and 1-octanol) have been used to study its conformational preferences and to calculate physicochemical properties like the partition coefficient (logP). nih.gov The flexible butyl chain can adopt various conformations, and the simulation can reveal the most populated conformational states in a given environment. These simulations typically employ force fields like GAFF (General Amber Force Field) to describe the intra- and intermolecular forces. nih.gov

In Bound States: When docked into a protein, MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding. mdpi.com Simulations can show how the butyl group adapts its conformation to fit within a hydrophobic pocket and can reveal the dynamic nature of the hydrogen bonds and other interactions. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. mdpi.com

Prediction of Binding Modes and Key Interaction Sites

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving 3-substituted indoles. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For instance, theoretical studies on the transformations of 3-substituted indoles have provided critical insights. A proposed mechanism for the electrophilic nitration of N-protected indoles suggests the formation of a trifluoroacetyl nitrate (B79036) (CF₃COONO₂) intermediate, which then attacks the electron-rich indole ring. nih.gov Computational analysis can confirm the viability of such intermediates and calculate the activation energy required to proceed through the corresponding transition state.

Similarly, investigations into the chlorooxidation of indoles have used control experiments alongside computational analysis to propose a plausible radical-based pathway. mdpi.com DFT calculations can be employed to model the radical species and transition states involved, lending support to the proposed mechanism over alternative ionic pathways.

In another example involving 3-perfluoroalkyl indoles, a catalyst-free C-F bond activation mechanism was proposed based on computational modeling. researchgate.net The calculations depicted a pathway involving the loss of a fluoride (B91410) anion under basic conditions, followed by hydration and subsequent elimination steps. researchgate.net Such studies are crucial for understanding reactivity and for designing new synthetic methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of a series of compounds and their biological activity. nih.govscienceworldjournal.org For analogues of this compound, which belong to the broader class of 3-substituted indoles, QSAR studies are instrumental in predicting biological activities and guiding the design of new, more potent derivatives. These studies mathematically correlate variations in biological activity with changes in physicochemical and structural features, known as molecular descriptors. researchgate.net

Research into various classes of indole derivatives has successfully employed QSAR to elucidate the structural requirements for a range of biological activities, including anti-inflammatory, antifungal, antibacterial, and enzyme inhibitory actions. nih.govresearchgate.nettandfonline.com The process involves creating a dataset of analogues with known activities, calculating a wide array of molecular descriptors, and then using statistical methods to build a predictive model.

Methodologies and Model Development

The development of robust QSAR models for indole analogues often utilizes statistical techniques such as Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN). nih.govresearchgate.net MLR is a common approach for developing a mathematical equation that relates the most significant descriptors to the activity. nih.gov More advanced, three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used to analyze the steric, electrostatic, and hydrophobic fields of the molecules in relation to their activity. nih.gov

The predictive power and reliability of these models are rigorously assessed through internal and external validation techniques. researchgate.net Common statistical metrics used for validation include the correlation coefficient (r or R), the squared correlation coefficient (r² or R²), the cross-validated squared correlation coefficient (q² or Q²), and the root mean square error (RMSE). tandfonline.comresearchgate.net A high q² value (often > 0.6) is generally considered indicative of a model with good predictive ability. tandfonline.com

Key Research Findings and Important Descriptors

QSAR studies on various series of 3-substituted indole analogues have identified several key molecular descriptors that significantly influence their biological activities. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Anti-inflammatory Activity: A QSAR study on 3-substituted indole derivatives as anti-inflammatory agents revealed that lipophilic groups and the presence of an aromatic ring are important for activity. researchgate.net The statistical models generated showed a good correlation between the anti-inflammatory activity and the physicochemical properties and conformation of the molecules. researchgate.net

Antifungal Activity: For antifungal activity against Candida albicans, QSAR models for indole derivatives were developed using descriptors calculated with Density Functional Theory (DFT). tandfonline.com The resulting models indicated that activity was positively correlated with descriptors like HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) and MATS5e (Moran autocorrelation of lag 5 / weighted by atomic Sanderson electronegativities), while being negatively correlated with GATS8p (Geary autocorrelation of lag 8 / weighted by atomic polarizabilities). tandfonline.com

Neuroleptic Activity: In a QSAR analysis of analogues of the neuroleptic drug Centbutindole, hydrophobicity (measured by parameters like π(R) and logP), dipole moment, and structural globularity were found to be critical variables in describing the variation in neuroleptic activity. nih.gov

Enzyme Inhibition: QSAR models have been developed for indole derivatives as inhibitors of various enzymes. For inhibitors of factor Xa, a key enzyme in blood coagulation, 3D-QSAR studies (CoMFA and CoMSIA) showed that steric, electrostatic, and hydrophobic fields corresponding to the enzyme's binding site topology were crucial for inhibitory potency. nih.gov In another study on inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), QSAR models indicated that good activity was largely determined by a lipophilic substituent on the indole nitrogen, while the substituted phenyl ring attached to the indole should have limited dimensions and lipophilicity. nih.gov

The table below summarizes the findings from selected QSAR studies on indole analogues, highlighting the methodologies, statistical validation, and key descriptors identified.

Biological ActivityQSAR MethodKey Statistical ParametersImportant Descriptors IdentifiedReference
Anti-inflammatoryStepwise Multiple Regressionr-value < 0.80Physicochemical properties, Connectivity, Conformation, Lipophilic groups researchgate.net
β-glucuronidase InhibitionMLR with Genetic Function Approximation (GFA)R² = 0.9549, Q² = 0.9255Not explicitly detailed, but a highly predictive model was built. researchgate.net
Antifungal (Candida albicans)MLRR² = 0.7884, Q² = 0.6866HATS3p, MATS5e, RDF045 (Positive correlation); GATS8p, R7e+, G2e (Negative correlation) tandfonline.com
NeurolepticMultiple Regressionr = 0.967, r(cv) > 0.688Hydrophobicity (pi(R), logP), Dipole y, Globularity nih.gov
Antibacterial (S. aureus)MLRNot specifiedTopological (2χv, R, κ2), Electronic (EE, µ) nih.gov
Factor Xa InhibitionCoMFA, CoMSIAHigh conventional and cross-validated r² valuesSteric, Electrostatic, and Hydrophobic fields nih.gov

These studies collectively demonstrate that the butyl group at the 3-position of the indole ring in this compound primarily contributes to the molecule's lipophilicity and steric profile. Based on the established QSAR models, these characteristics are significant determinants of its potential biological activities. For instance, the lipophilic nature of the butyl group could be favorable for anti-inflammatory activity, as suggested by studies on related analogues. researchgate.netresearchgate.net The insights gained from QSAR modeling provide a rational basis for the further design and synthesis of this compound analogues with optimized activity for specific therapeutic targets.

Advanced Applications of 3 Butyl 1h Indole As a Synthetic Building Block

Precursor for the Synthesis of Complex Heterocyclic Compounds and Alkaloid Analogues

The 3-butyl-1H-indole moiety is a strategic starting point for the synthesis of intricate molecular structures, including polycyclic heterocyclic systems and analogues of pharmacologically significant alkaloids. rsc.org The presence of the butyl group at the C3 position, the most common site for electrophilic attack in unsubstituted indoles, forces subsequent reactions to occur at other positions, thereby providing access to substitution patterns that are otherwise difficult to achieve. bhu.ac.in

Synthetic strategies often begin with the deprotonation of the indole (B1671886) nitrogen with a strong base, such as sodium hydride, followed by reaction with an electrophile to achieve N-alkylation or N-acylation. bhu.ac.inwhiterose.ac.uk This N-functionalized intermediate can then undergo further modification. For instance, lithiation at the C2 position allows for the introduction of a wide array of functional groups, paving the way for cyclization reactions that build additional rings onto the indole framework. whiterose.ac.uk

A prominent application is in the construction of alkaloid analogues. rsc.org While total syntheses of natural alkaloids are complex, the use of substituted indoles like this compound allows for the creation of structurally related compounds with potentially novel biological activities. acs.org Methods such as the Fischer indole synthesis, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations are commonly employed. rsc.orgacs.org For example, domino reactions involving substituted indoles can lead to the rapid assembly of polycyclic indole scaffolds. chim.it These multi-step, one-pot sequences are highly efficient for generating molecular complexity from simple precursors. chim.it

The synthesis of indolyl-substituted pyridines represents another avenue where 3-substituted indoles are valuable. Multi-component reactions can bring together an indole derivative, an aldehyde, and an active methylene (B1212753) compound to construct highly functionalized heterocyclic systems. researchgate.net

Table 1: Examples of Synthetic Transformations Involving Substituted Indoles

Starting Material Type Reaction Product Type Significance Reference
N-protected Indole Lithiation at C2, followed by electrophilic attack C2-functionalized Indole Access to less common substitution patterns whiterose.ac.uk
Substituted Indole Domino Reaction / Michael Addition-Cyclization Polycyclic Indole Scaffolds Rapid construction of complex molecules chim.it
Indole Derivative Multi-component Reaction Indolyl-substituted Pyridines Synthesis of functionalized heterocycles researchgate.net

Development of Chemosensors and Molecular Probes Incorporating the this compound Moiety

The unique photophysical properties of the indole ring make it an excellent component for the design of chemosensors and molecular probes. whiterose.ac.uk These analytical tools are designed to detect specific ions or molecules through a measurable signal, such as a change in color (colorimetric) or fluorescence. The this compound moiety can be incorporated into sensor designs to serve as both a signaling unit and a structural scaffold, with the butyl group helping to tune solubility and prevent unwanted aggregation.

A common strategy involves creating Schiff base derivatives by condensing an indole-carboxaldehyde with a compound containing an amine group, such as a hydrazine (B178648). acs.orgacs.org The resulting indole-based hydrazone can act as a highly selective sensor. For instance, sensors synthesized from indole-carboxaldehydes and 2,4-dinitrophenyl hydrazine have demonstrated the ability to detect fluoride (B91410) anions with high sensitivity. acs.org

The sensing mechanism often relies on the interaction of the target analyte with the sensor molecule, leading to a change in its electronic structure and, consequently, its absorption or emission spectrum. In the case of fluoride sensing by indole-hydrazones, the fluoride ion is believed to deprotonate the acidic N-H proton of the indole ring. acs.org This deprotonation event triggers an intramolecular charge transfer (ICT) process, resulting in a distinct color change that can often be observed with the naked eye. acs.org

The design of these sensors is modular. By altering the substituents on the indole ring or the structure of the Schiff base partner, the sensor's selectivity and sensitivity can be fine-tuned for different analytes. Incorporating a 3-butyl-indole core could enhance the sensor's performance by improving its solubility in various media and modifying the electronic environment of the indole's N-H group, potentially impacting its acidity and interaction with target anions.

Table 2: Components of a Representative Indole-Based Chemosensor for Anion Detection

Component Example Structure Function Reference
Signaling Unit Indole Ring (e.g., this compound) Provides the N-H proton for interaction; acts as a fluorophore/chromophore. acs.org
Binding Site Hydrazone (-C=N-NH-) and Indole N-H Binds with the target anion (e.g., F⁻) through hydrogen bonding and deprotonation. acs.org
Modulating Group Butyl Group at C3 Enhances solubility and influences the electronic properties of the sensor. whiterose.ac.uk

Role in Materials Science and Organic Electronics (e.g., Conjugated Polymers, Dyes)

In the realm of materials science, this compound is emerging as a valuable building block for the creation of functional organic materials, particularly π-conjugated polymers and dyes for applications in organic electronics. whiterose.ac.uk The electron-rich nature of the indole heterocycle makes it an excellent donor unit in donor-acceptor (D-A) type polymers, which are central to devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs). whiterose.ac.ukresearchgate.net

The butyl group at the C3 position serves a critical function by enhancing the solubility of the resulting polymers in common organic solvents. whiterose.ac.uk Good solubility is essential for solution-based processing techniques, such as spin-coating, which are used to fabricate thin, uniform films required for electronic devices.

Researchers have successfully synthesized π-conjugated materials incorporating this compound. For example, indole dyads linked through various π-systems have been prepared via Stille cross-coupling and Fischer indole cyclization methods. whiterose.ac.uk These materials exhibit strong blue fluorescence, making them promising candidates for organic light-emitting diodes (OLEDs). whiterose.ac.uk

Furthermore, the indole unit can be integrated into larger polymer backbones. Conjugated polymers containing thieno[3,2-b]indole units have been developed for use in organic solar cells. researchgate.net By pairing an electron-rich, indole-containing monomer with an electron-deficient co-monomer, polymers with low bandgaps can be synthesized. researchgate.netacs.org A low bandgap allows the polymer to absorb a broader range of the solar spectrum, which can lead to higher power conversion efficiencies in OSCs. acs.org The use of this compound derivatives as the donor component in such polymers is a promising strategy for developing new, high-performance materials for organic electronics. whiterose.ac.uk

Table 3: Applications of Indole-Based Materials in Organic Electronics

Material Type Key Structural Unit Target Application Function of Indole/Butyl Group Reference(s)
π-Conjugated Dyads This compound Blue-Emitting Materials (OLEDs) Electron-rich chromophore; butyl group for solubility. whiterose.ac.uk
Donor-Acceptor Polymers Thieno[3,2-b]indole Organic Solar Cells (OSCs) Electron-donor unit; alkyl chains for solubility and morphology control. researchgate.net

Future Research Directions and Unexplored Avenues in 3 Butyl 1h Indole Chemistry

The 3-butyl-1H-indole scaffold, while a seemingly simple substitution on the indole (B1671886) core, represents a gateway to a vast and underexplored chemical space. The butyl group provides a lipophilic anchor and a flexible alkyl chain that can influence molecular conformation and interactions in both chemical and biological environments. Future research is poised to leverage cutting-edge technologies and novel chemical concepts to unlock the full potential of this molecule. The following sections outline key areas where focused investigation could yield significant advancements in the chemistry of this compound and its derivatives.

Q & A

Q. How can researchers address conflicting bioactivity results in cell-based assays for this compound?

  • Methodological Answer : Replicate assays using standardized cell lines (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Validate target engagement via orthogonal assays (e.g., SPR for binding affinity or Western blot for pathway inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.